2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group, a methyl group, and a naphthyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and naphthalen-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxy-5-methylbenzenesulfonyl chloride is dissolved in an organic solvent like dichloromethane. Naphthalen-1-amine is then added to the solution, followed by the base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more rigorous purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 2-hydroxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide.
Reduction: Formation of 2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonic acid.
Substitution: Formation of various substituted naphthyl derivatives.
Scientific Research Applications
2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-methyl-N-naphthalen-2-ylbenzenesulfonamide
- 2-methoxy-5-methyl-N-phenylbenzenesulfonamide
- 2-methoxy-5-methyl-N-benzylbenzenesulfonamide
Uniqueness
2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide is unique due to the specific positioning of the methoxy, methyl, and naphthyl groups, which confer distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not undergo.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-10-11-17(22-2)18(12-13)23(20,21)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-12,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQJYGAVNZAHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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